molecular formula C19H23FN2O2S B6499345 N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide CAS No. 953210-12-3

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide

Cat. No.: B6499345
CAS No.: 953210-12-3
M. Wt: 362.5 g/mol
InChI Key: VHCXBOBKNSAPRU-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a fluorobenzene sulfonamide moiety, making it structurally unique and potentially useful in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The final step involves the reaction of the benzylpiperidine intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and sulfonamide group are known to enhance binding affinity and selectivity towards certain biological targets, potentially influencing pathways involved in neurotransmission or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-(1-benzylpiperidin-4-yl)propanamide: Known for its analgesic properties.

    4-benzylpiperidine: Acts as a monoamine releasing agent.

    N-benzylfentanyl: An analog of fentanyl with potent analgesic effects.

Uniqueness

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorobenzene sulfonamide group, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature may enhance its stability, binding affinity, and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2S/c20-18-6-8-19(9-7-18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-4-2-1-3-5-17/h1-9,16,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCXBOBKNSAPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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